

Application Notes and Protocols for Anticancer Agent 215

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Compound of Interest

Compound Name: Anticancer agent 215

Cat. No.: B15586424

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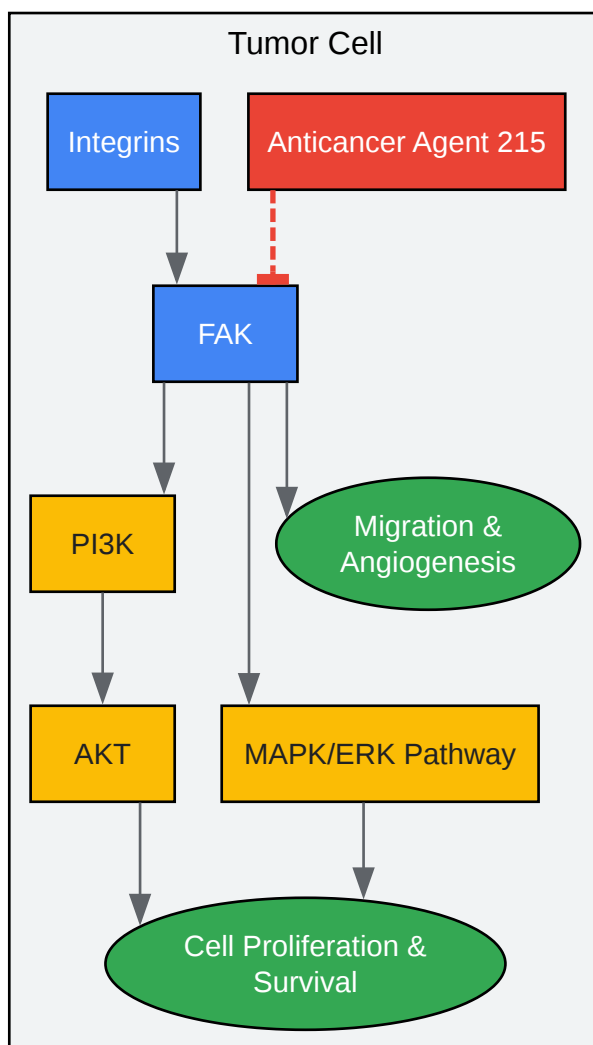
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Introduction

Anticancer Agent 215 is a novel, potent, and selective small molecule inhibitor of the tyrosine kinase FAK (Focal Adhesion Kinase). The FAK signaling pathway is a critical regulator of cell proliferation, survival, migration, and angiogenesis. Its dysregulation has been implicated in the progression and metastasis of numerous solid tumors. By inhibiting FAK, **Anticancer Agent 215** disrupts downstream signaling cascades, leading to apoptosis and a reduction in tumor growth. These application notes provide detailed protocols for determining the appropriate dosing regimen for **Anticancer Agent 215** in preclinical animal models, specifically focusing on maximum tolerated dose (MTD) studies, pharmacokinetic (PK) analysis, and tumor growth inhibition (TGI) efficacy studies.

Mechanism of Action

Anticancer Agent 215 competitively binds to the ATP-binding pocket of FAK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways, including PI3K/AKT and MAPK/ERK. This inhibition of FAK signaling leads to cell cycle arrest and apoptosis in tumor cells with an overactive FAK pathway.



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Caption: Simplified FAK signaling pathway and the inhibitory action of **Anticancer Agent 215**.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

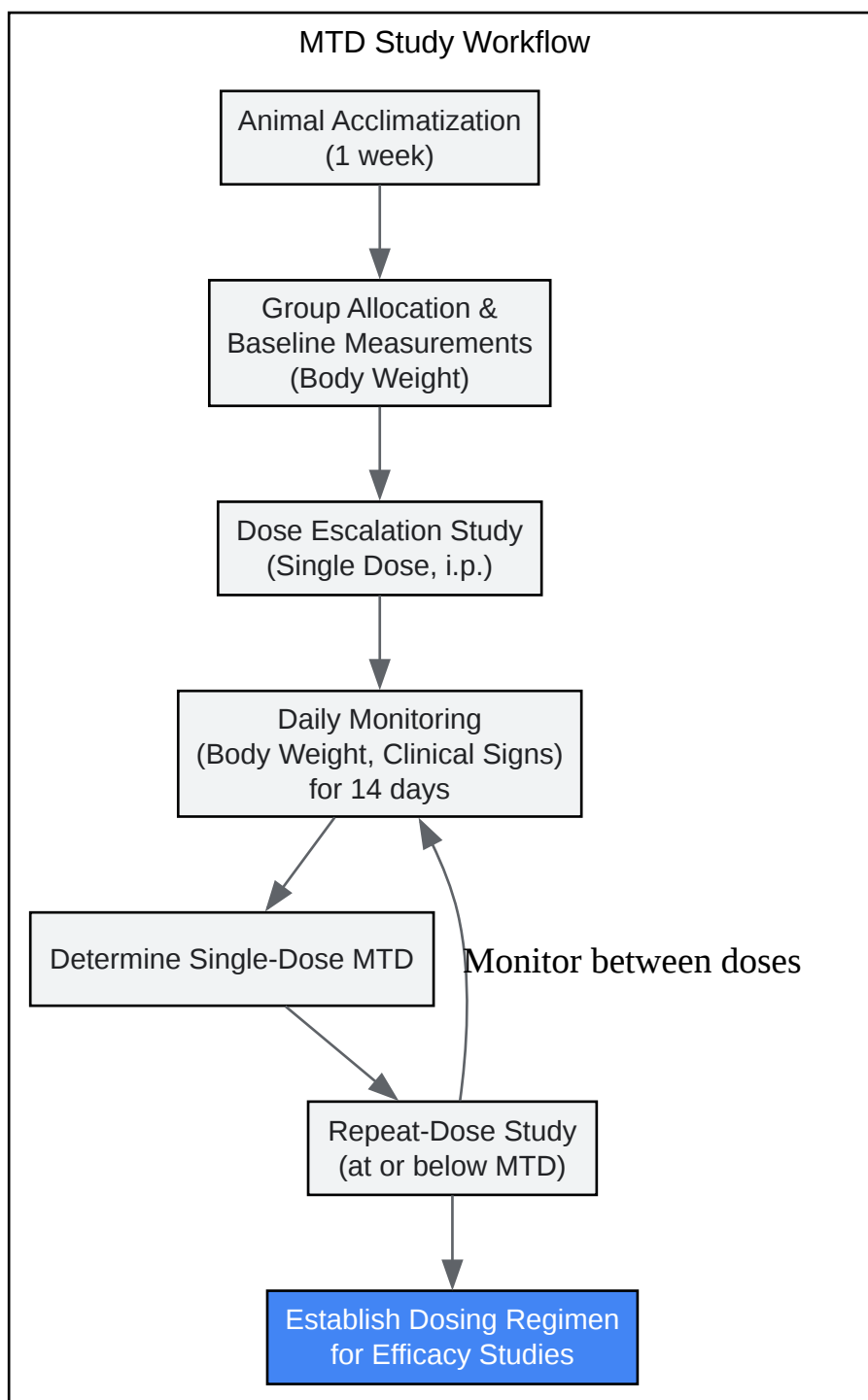
The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[1] This study is crucial for determining the optimal dose range for subsequent efficacy studies.

Objective: To determine the single-dose and multiple-dose MTD of **Anticancer Agent 215** in mice.

Animal Model:

- Species: Mouse
- Strain: BALB/c or C57BL/6 (select one and remain consistent)[\[2\]](#)
- Age: 6-8 weeks
- Sex: Female
- Group Size: 3-5 mice per dose group

Experimental Workflow:



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Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Protocol:

- Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
- Formulation: Prepare **Anticancer Agent 215** in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Ensure the formulation is a homogenous suspension. Prepare fresh daily.
- Dose Selection: Based on in vitro IC50 data, select a starting dose. A common approach is to start at a low dose (e.g., 5-10 mg/kg).[3] Subsequent dose levels can be escalated by a factor of 1.5x or 2x (e.g., 10, 20, 40, 80, 160 mg/kg).[3]
- Administration: Administer a single dose of **Anticancer Agent 215** via intraperitoneal (i.p.) injection. Include a vehicle control group.
- Monitoring:
 - Record body weight immediately before dosing and daily thereafter for 14 days.[2]
 - Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, and breathing) twice daily.
 - The primary endpoint for toxicity is typically a body weight loss exceeding 20% or significant clinical signs of distress.[4]
- MTD Determination: The single-dose MTD is the highest dose at which no more than 10% of the animals exhibit dose-limiting toxicity.[4]
- Repeat-Dose Study: Once the single-dose MTD is established, a repeat-dose study (e.g., daily for 5 days) should be conducted at and below the MTD to assess cumulative toxicity.[2]

Data Presentation: MTD Study Results

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Body Weight Change (%) at Nadir	Clinical Signs of Toxicity	Mortality
Vehicle Control	-	Daily x 5	+2.5%	None	0/5
Agent 215	50	Daily x 5	-3.1%	None	0/5
Agent 215	100	Daily x 5	-8.5%	Mild lethargy on Day 3	0/5
Agent 215	200	Daily x 5	-18.2%	Moderate lethargy, ruffled fur	1/5

| Agent 215 | 250 | Single Dose | -22.5% | Severe lethargy, hunched posture | 2/5 |

Pharmacokinetic (PK) Study

A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound.^[5] This is essential for correlating drug exposure with its pharmacological effect.

Objective: To determine the pharmacokinetic profile of **Anticancer Agent 215** in mice following a single administration.

Animal Model:

- Species: Mouse
- Strain: CD-1 or BALB/c^[5]
- Age: 6-8 weeks
- Sex: Female
- Group Size: 3 mice per time point

Protocol:

- Dosing: Administer a single dose of **Anticancer Agent 215** at a dose level below the MTD (e.g., 100 mg/kg) via the intended clinical route (e.g., oral gavage (p.o.) or intravenous (i.v.)).
[5]
- Sample Collection:
 - Collect blood samples (e.g., via retro-orbital or tail vein bleed) at various time points post-administration.[5]
 - Suggested time points for i.v. administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
 - Suggested time points for p.o. administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[5]
- Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
- Bioanalysis: Quantify the concentration of **Anticancer Agent 215** in plasma samples using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: Calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

Parameter	Administration Route	Dose (mg/kg)	Value (Mean ± SD)
Cmax (ng/mL)	Oral (p.o.)	100	1520 ± 210
Tmax (hr)	Oral (p.o.)	100	2.0 ± 0.5
AUC (0-t) (ng*hr/mL)	Oral (p.o.)	100	9850 ± 1100
T½ (hr)	Oral (p.o.)	100	6.2 ± 1.1

| Bioavailability (%) | Oral (p.o.) | 100 | ~35% (compared to i.v.) |

Tumor Growth Inhibition (TGI) Efficacy Study

This study evaluates the antitumor efficacy of **Anticancer Agent 215** in a relevant cancer model. The most common models are human tumor xenografts in immunodeficient mice.[\[6\]](#)[\[7\]](#)

Objective: To assess the in vivo antitumor activity of **Anticancer Agent 215** in a xenograft model.

Animal Model:

- Species: Mouse
- Strain: Athymic Nude or SCID[\[8\]](#)
- Age: 6-8 weeks
- Sex: Female
- Group Size: 8-10 mice per group[\[3\]](#)

Protocol:

- Cell Culture & Implantation:
 - Culture a human cancer cell line known to have an active FAK pathway (e.g., MDA-MB-231 breast cancer, HCT116 colon cancer).
 - Implant 5×10^6 cells subcutaneously into the flank of each mouse.[\[3\]](#)
- Tumor Growth Monitoring:
 - Monitor tumor growth 2-3 times per week using caliper measurements.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.[\[3\]](#)
- Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups to ensure a similar mean tumor volume across all groups.[\[8\]](#)
- Treatment:

- Begin treatment with **Anticancer Agent 215** at one or more dose levels determined from the MTD study (e.g., 50 mg/kg and 100 mg/kg).
- Include a vehicle control group and potentially a positive control (standard-of-care) group. [4]
- Administer the agent daily via oral gavage for 21-28 days.[3]
- Monitoring:
 - Measure tumor volume and body weight 2-3 times per week.[8]
 - Monitor animal health daily.
- Endpoint:
 - The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals exhibit excessive toxicity (>20% body weight loss).[8]
 - At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Data Presentation: Tumor Growth Inhibition Study

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Final Tumor Volume (mm ³) ± SEM	Tumor Growth Inhibition (%)	Mean Body Weight Change (%)
Vehicle Control	-	Daily x 21	1650 ± 180	-	+1.8
Agent 215	50	Daily x 21	810 ± 110	51%	-2.5
Agent 215	100	Daily x 21	450 ± 85	73%	-7.9

| Positive Control | Varies | Varies | 520 ± 90 | 68% | -10.1 |

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